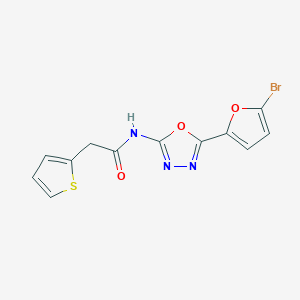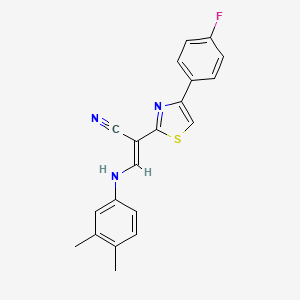
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol
概要
説明
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol (3-ABN) is a novel small-molecule compound that has been studied for its potential applications in scientific research. 3-ABN is a derivative of adamantane, which is a polycyclic hydrocarbon that consists of four fused cyclohexane rings. This compound has been studied for its use in medicinal chemistry, biology, and biochemistry due to its unique properties.
科学的研究の応用
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol has been studied for its potential applications in scientific research. It has been used in medicinal chemistry to study the structure-activity relationships of various compounds. In addition, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol has been used in biochemistry and cell biology to study enzyme activity and the regulation of gene expression. It has also been used in pharmacology to study drug-receptor interactions.
作用機序
Target of Action
Compounds with similar structures, such as adapalene, have been found to target retinoid receptors . These receptors play a crucial role in cellular growth and differentiation.
Mode of Action
For instance, Adapalene, a similar compound, interacts with retinoid receptors to modulate cellular growth and differentiation .
Biochemical Pathways
Related compounds have been found to influence pathways involving the metabolism of epoxy fatty acids . These pathways have downstream effects on vasodilation of cerebral blood vessels, which is crucial for neurovascular coupling .
Pharmacokinetics
Related compounds like adapalene have been found to exhibit high and rapid brain uptake in baboons, indicating substantial binding specificity .
Result of Action
Compounds with similar structures have shown significant anti-denv serotype 2 activity and low cytotoxicity .
実験室実験の利点と制限
The use of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol in lab experiments has both advantages and limitations. One of the main advantages of using this compound is its low toxicity, which makes it safe to use in laboratory settings. Additionally, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in lab experiments. For example, 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol is a relatively small molecule, which limits its ability to bind to larger molecules. Additionally, the exact mechanism of action of this compound is not well understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for the use of 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol in scientific research. One potential direction is to study the compound’s effects on gene expression and enzyme activity. Additionally, further research could be conducted to explore the compound’s potential applications in drug development and medicinal chemistry. Additionally, further research could be conducted to explore the compound’s potential to modulate the activity of various proteins and receptors in the cell. Finally, further research could be conducted to explore the compound’s potential to interact with various receptors in the cell and affect gene expression.
特性
IUPAC Name |
3-(1-adamantyl)-6-bromonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO/c21-17-2-1-15-8-19(22)18(7-16(15)6-17)20-9-12-3-13(10-20)5-14(4-12)11-20/h1-2,6-8,12-14,22H,3-5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOFHRWAOQRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)
![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)

![1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911119.png)
![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)
![5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2911123.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2911125.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2911126.png)

![(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2911129.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2911130.png)
![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)